1-Chloro-2,4-bis(methylsulfonyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 1,3-bis(styrylsulfonyl)benzene is described, indicating that sulfonyl groups can be introduced into aromatic compounds through specific synthetic routes. The synthesis involves isomeric forms and cyclopropanation, suggesting that the synthesis of "1-Chloro-2,4-bis(methylsulfonyl)benzene" might also involve multiple steps and consideration of isomeric forms .
Molecular Structure Analysis
The molecular structure of compounds similar to "1-Chloro-2,4-bis(methylsulfonyl)benzene" is detailed, with the 6-methylsulfonate of 2,4-bis(trichloromethyl)-1,3-benzdioxin crystallizing in a specific space group and exhibiting a disordered methylsulfonate group except for the sulfur atom . This suggests that the molecular structure of "1-Chloro-2,4-bis(methylsulfonyl)benzene" could also show some degree of disorder in the sulfonyl groups.
Chemical Reactions Analysis
The papers do not provide direct information on the chemical reactions of "1-Chloro-2,4-bis(methylsulfonyl)benzene." However, the interaction of related compounds with other chemicals, such as the complex formation between an ether and BCl3, indicates that "1-Chloro-2,4-bis(methylsulfonyl)benzene" may also participate in complex formation and other reactions due to the presence of reactive sulfonyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-Chloro-2,4-bis(methylsulfonyl)benzene" can be inferred from related compounds. For instance, the presence of sulfonyl groups can lead to the formation of hydrogen bonds and C-H...O interactions, as seen in the structure of bis(benzenesulfonamido) sulfone . Additionally, the electronic properties of the sulfonyl group can influence the redox properties of the compound, as observed in the electrochemical measurements of bis(dimesitylphosphino)benzene derivatives .
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
The study of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation-based assays highlights the importance of understanding reaction pathways in antioxidant capacity assays. Some antioxidants can form coupling adducts with ABTS radicals, a process that varies significantly among different antioxidants, indicating a nuanced pathway for antioxidant activity which could be relevant for studying the chemical properties of similar compounds (Ilyasov et al., 2020).
Synthesis of Chemical Intermediates
Research into the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a versatile intermediate in the preparation of metal passivators and light-sensitive materials, demonstrates the ongoing need for efficient, environmentally benign synthesis methods for complex organic compounds. This is relevant for the synthesis and application of 1-Chloro-2,4-bis(methylsulfonyl)benzene in various industrial processes (Gu et al., 2009).
Supramolecular Chemistry and Self-assembly
The use of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry underscores the potential of benzene derivatives in nanotechnology and polymer processing due to their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding. This suggests that derivatives like 1-Chloro-2,4-bis(methylsulfonyl)benzene could have applications in designing new materials with specific properties (Cantekin et al., 2012).
Environmental and Health Implications
Studies on environmental pollutants such as DDT and DDE, which are known endocrine disruptors, highlight the critical need for understanding the environmental and health implications of chemical compounds. This perspective is essential for evaluating the safety and impact of chemical compounds like 1-Chloro-2,4-bis(methylsulfonyl)benzene in both industrial applications and potential environmental release (Burgos-Aceves et al., 2021).
Green Chemistry and Methane Conversion
Research on green chemistry perspectives, particularly the oxidative methylation of aromatics over zeolite catalysts for methane conversion, highlights innovative approaches to utilizing methane—a potent greenhouse gas. This indicates the potential for chemical compounds in facilitating environmentally friendly chemical processes, possibly including the catalysis involving 1-Chloro-2,4-bis(methylsulfonyl)benzene (Adebajo, 2007).
Safety And Hazards
properties
IUPAC Name |
1-chloro-2,4-bis(methylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDQQMUWOMVLCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346115 | |
Record name | 1-Chloro-2,4-di(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4-bis(methylsulfonyl)benzene | |
CAS RN |
17481-98-0 | |
Record name | 1-Chloro-2,4-di(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-BIS-(METHYLSULFONYL)-1-CHLOROBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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